molecular formula C27H24FNO6 B11060022 N-[2-(4-fluorophenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide

N-[2-(4-fluorophenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B11060022
M. Wt: 477.5 g/mol
InChI Key: ULLOFLIJJWGVGD-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining a fluorophenyl group, a hydroxy-methoxyphenyl group, and a chromenyl group, which may contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide typically involves multi-step organic reactions. One common approach includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenylethylamine, 3-hydroxy-4-methoxybenzaldehyde, and 4-hydroxycoumarin.

    Step 1 - Formation of Intermediate: The initial step involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with 4-hydroxycoumarin under basic conditions to form an intermediate chalcone.

    Step 2 - Amide Formation: The intermediate chalcone is then reacted with 4-fluorophenylethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide product.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.

    Purification: Implementing advanced purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones or hydroxyquinones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes due to its structural features.

    Antioxidant Activity: The presence of hydroxy groups suggests potential antioxidant properties.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific pathways or receptors.

    Anti-inflammatory: Possible applications in treating inflammatory conditions.

Industry

    Polymer Synthesis: The compound can be used in the synthesis of polymers with specific characteristics.

    Dye Manufacturing: Potential use in the production of dyes due to its chromenyl group.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include:

    Signal Transduction: Modulation of signaling pathways through receptor binding.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic or inflammatory processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide: Similar structure but lacks the methoxy group.

    N-[2-(4-chlorophenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide: Similar structure but with a chlorine substituent instead of fluorine.

Uniqueness

The presence of both hydroxy and methoxy groups in N-[2-(4-fluorophenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide provides unique chemical properties, such as enhanced solubility and potential for hydrogen bonding, which may contribute to its distinct biological activities and applications.

Properties

Molecular Formula

C27H24FNO6

Molecular Weight

477.5 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C27H24FNO6/c1-34-23-11-8-17(14-21(23)30)20(15-24(31)29-13-12-16-6-9-18(28)10-7-16)25-26(32)19-4-2-3-5-22(19)35-27(25)33/h2-11,14,20,30,32H,12-13,15H2,1H3,(H,29,31)

InChI Key

ULLOFLIJJWGVGD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)NCCC2=CC=C(C=C2)F)C3=C(C4=CC=CC=C4OC3=O)O)O

Origin of Product

United States

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